Cas no 892256-19-8 (2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide)

2-(5-Bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide is a structurally complex organic compound featuring a quinoline core substituted with a bromothiophene moiety and a sulfamoylphenyl ethylcarboxamide side chain. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors due to its heterocyclic diversity and polar functional groups. The bromothiophene group offers a reactive handle for further derivatization, while the sulfamoylphenyl moiety may confer solubility or binding affinity. Its synthetic versatility and pharmacophore-rich design make it a candidate for exploratory research in drug discovery, particularly in areas requiring tailored interactions with biological targets.
2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide structure
892256-19-8 structure
商品名:2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide
CAS番号:892256-19-8
MF:C22H18BrN3O3S2
メガワット:516.430621623993
CID:5331549

2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
    • 2-(5-bromothiophen-2-yl)-N-(4-sulfamoylphenethyl)quinoline-4-carboxamide
    • 2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide
    • インチ: 1S/C22H18BrN3O3S2/c23-21-10-9-20(30-21)19-13-17(16-3-1-2-4-18(16)26-19)22(27)25-12-11-14-5-7-15(8-6-14)31(24,28)29/h1-10,13H,11-12H2,(H,25,27)(H2,24,28,29)
    • InChIKey: DCKUZBMJHUGOHK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C2=CC(C(NCCC3C=CC(=CC=3)S(N)(=O)=O)=O)=C3C=CC=CC3=N2)S1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 724
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 139

2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F9994-6544-50mg
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
50mg
$160.0 2023-09-07
Life Chemicals
F9994-6544-4mg
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
4mg
$66.0 2023-09-07
Life Chemicals
F9994-6544-10mg
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
10mg
$79.0 2023-09-07
Life Chemicals
F9994-6544-5μmol
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
5μmol
$63.0 2023-09-07
Life Chemicals
F9994-6544-20μmol
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
20μmol
$79.0 2023-09-07
Life Chemicals
F9994-6544-1mg
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
1mg
$54.0 2023-09-07
Life Chemicals
F9994-6544-30mg
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
30mg
$119.0 2023-09-07
Life Chemicals
F9994-6544-2μmol
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
2μmol
$57.0 2023-09-07
Life Chemicals
F9994-6544-10μmol
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
10μmol
$69.0 2023-09-07
Life Chemicals
F9994-6544-20mg
2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
892256-19-8
20mg
$99.0 2023-09-07

2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamide 関連文献

2-(5-bromothiophen-2-yl)-N-2-(4-sulfamoylphenyl)ethylquinoline-4-carboxamideに関する追加情報

Compound CAS No 892256-19-8: 2-(5-Bromothiophen-2-yl)-N-(2-(4-sulfamoylphenyl)ethyl)quinoline-4-carboxamide

The compound with CAS No 892256-19-8, named 2-(5-bromothiophen-2-yl)-N-(2-(4-sulfamoylphenyl)ethyl)quinoline-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a quinoline core, a thiophene ring, and a sulfamoyl group, making it a promising candidate for various applications.

Quinoline derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The integration of a 5-bromothiophen-2-yl group into the quinoline framework introduces additional electronic and steric effects, potentially enhancing the compound's bioavailability and pharmacokinetic properties. Recent studies have demonstrated that such modifications can significantly influence the compound's ability to interact with biological targets, such as enzymes and receptors.

The sulfamoylphenyl moiety in this compound plays a crucial role in modulating its physicochemical properties. Sulfamoyl groups are known to improve solubility and stability, which are critical factors in drug design. Furthermore, the ethyl linkage connecting the sulfamoylphenyl group to the quinoline core introduces flexibility, which may enhance the compound's ability to adopt conformations favorable for binding to target molecules.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of CAS No 892256-19-8 with unprecedented accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity to several key therapeutic targets, including protein kinases and G-protein coupled receptors (GPCRs). These findings suggest that CAS No 892256-19-8 could serve as a lead compound in the development of novel therapeutic agents for conditions such as cancer, inflammation, and neurodegenerative diseases.

In addition to its pharmacological potential, CAS No 892256-19-8 has also been explored for its applications in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has demonstrated that incorporating thiophene-containing compounds like this into organic semiconductors can significantly enhance their charge transport properties.

The synthesis of CAS No 892256-19-8 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of the quinoline core through cyclization reactions, followed by the introduction of the bromothiophene and sulfamoylphenylethyl groups via nucleophilic substitution and amide bond formation. The optimization of reaction conditions has been critical in achieving high yields and purities of the final product.

From an analytical standpoint, CAS No 892256-19-8 has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into the compound's molecular structure, confirming its identity and purity.

Looking ahead, CAS No 892256-19-8 represents a prime example of how structural modifications can be leveraged to design compounds with tailored properties for diverse applications. As research continues to uncover new biological targets and technological applications, this compound is poised to play an increasingly important role in both medicinal chemistry and materials science.

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